

An In-depth Technical Guide to 6-bromo-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 6-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1291794

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IUPAC Name: **6-bromo-1H-indazole-3-carboxylic acid**

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its indazole core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for synthetic modification, making it a valuable starting material and intermediate for the synthesis of a wide range of more complex molecules, particularly kinase inhibitors for potential cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of **6-bromo-1H-indazole-3-carboxylic acid** is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	241.04 g/mol	[2]
Melting Point	293-298 °C	[2]
InChI	1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)	[2]
InChIKey	YYONCBWTWPVWRT-UHFFFAOYSA-N	[2]
SMILES	OC(=O)c1cc(Br)cc2[nH]ncc12	[2]
Form	Solid	[2]
Assay	97%	[2]

Spectroscopic Data

The structural elucidation of **6-bromo-1H-indazole-3-carboxylic acid** is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Spectrum (DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.9	br s	1H	-COOH
~8.1	d	1H	Ar-H
~7.7	d	1H	Ar-H
~7.5	dd	1H	Ar-H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

[3]

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)	Assignment
~163	C=O (Carboxylic Acid)
~141	C (Indazole Ring)
~135	C (Indazole Ring)
~127	CH (Indazole Ring)
~123	C-Br
~121	CH (Indazole Ring)
~111	CH (Indazole Ring)
~122	C (Indazole Ring)

IR Spectrum

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic Acid)
~800	Strong	C-H out-of-plane bend

Mass Spectrometry

m/z	Ion
239/241	$[M]^+$ (Molecular Ion, showing bromine isotope pattern)
222/224	$[M-OH]^+$
194/196	$[M-COOH]^+$

Experimental Protocols

Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

A common synthetic route to **6-bromo-1H-indazole-3-carboxylic acid** involves the synthesis of the precursor 6-bromo-1H-indazole, followed by carboxylation. A detailed protocol for the synthesis of the precursor is provided below, based on the diazotization of 4-bromo-2-methylaniline.^[4]

Step 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline^[4]

- Materials: 4-bromo-2-methylaniline, Chloroform, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Concentrated hydrochloric acid, 50% aqueous Sodium hydroxide, Heptane.
- Procedure:
 - In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
 - Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
 - To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
 - Heat the mixture to reflux at 68°C and maintain for 20 hours.
 - After the reaction is complete, cool the mixture to 25°C.
 - Remove the volatile components from the reaction mixture under vacuum.

- Add water to the residue and perform an azeotropic distillation.
- Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
- Cool the acidic mixture to 20°C.
- Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
- Evaporate the solvent from the resulting mixture.
- Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Step 2: Carboxylation of 6-bromo-1H-indazole

A general method for the carboxylation of indazoles involves lithiation followed by quenching with carbon dioxide.

- Materials: 6-bromo-1H-indazole, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Hydrochloric acid.
- Procedure:
 - Dissolve 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
 - Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
 - Stir the reaction mixture at -78°C for 1-2 hours.
 - Quench the reaction by adding an excess of crushed dry ice.
 - Allow the reaction mixture to slowly warm to room temperature.
 - Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).

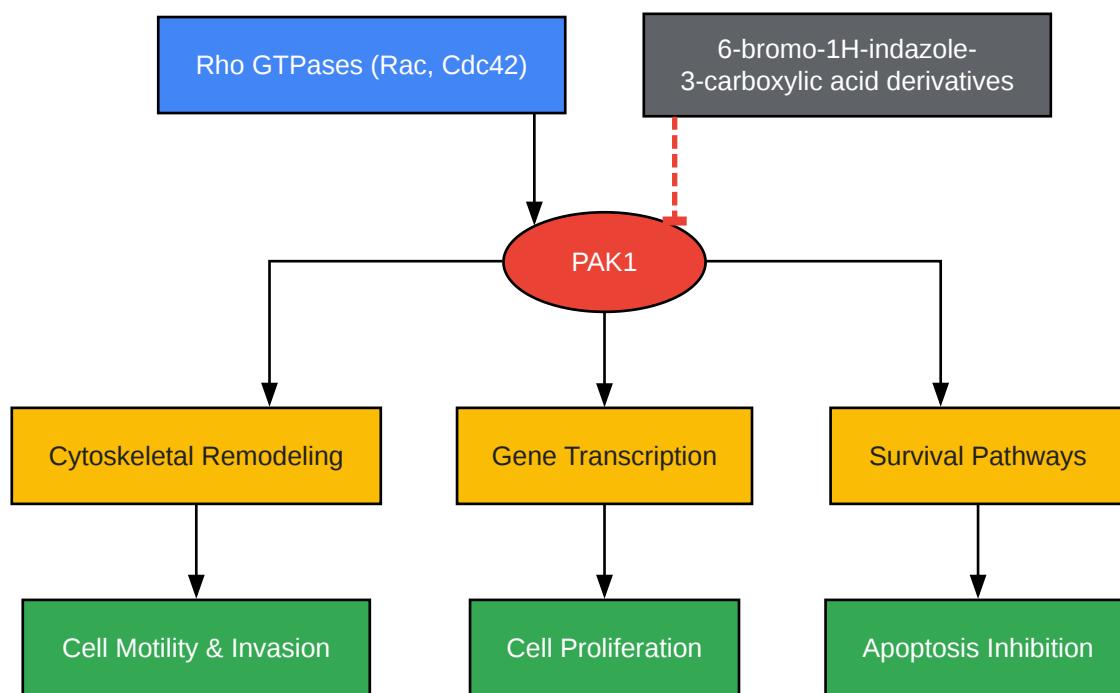
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **6-bromo-1H-indazole-3-carboxylic acid**.

Biological Activity and Signaling Pathways

Derivatives of **6-bromo-1H-indazole-3-carboxylic acid** have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Two important kinase targets for which indazole-based inhibitors have been developed are p21-activated kinase 1 (PAK1) and Vascular Endothelial Growth Factor Receptor (VEGFR).

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival.^[5] Its aberrant activation is associated with tumor progression.^[6] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.^[6]

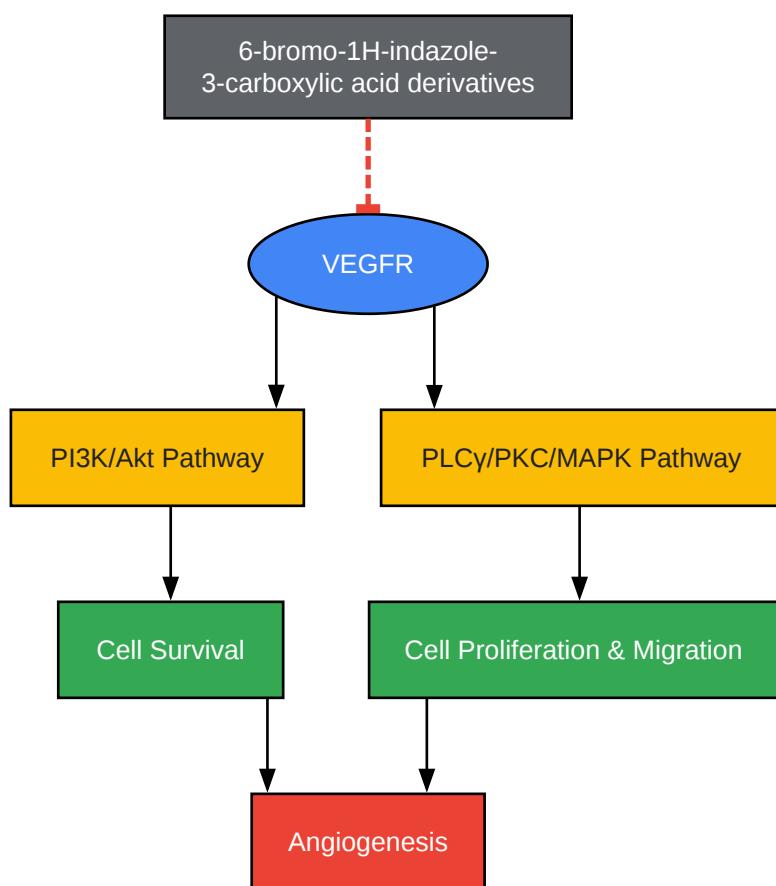


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PAK1 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.^{[7][8]} Tumor growth is highly dependent on angiogenesis, making VEGFR a key target for anti-cancer therapies.^[8] The indazole scaffold can act as a competitive inhibitor at the ATP-binding site of kinases like VEGFR.^[9]

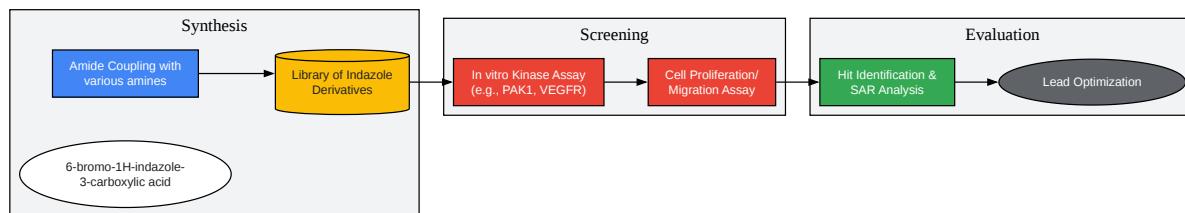


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VEGFR Signaling Pathway and Inhibition

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a general workflow for screening derivatives of **6-bromo-1H-indazole-3-carboxylic acid** as potential kinase inhibitors.



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Workflow for Kinase Inhibitor Discovery

Conclusion

6-bromo-1H-indazole-3-carboxylic acid is a fundamentally important molecule in the realm of medicinal chemistry. Its robust synthesis and versatile chemical handles make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated activity of its derivatives as potent kinase inhibitors, particularly against targets like PAK1 and VEGFR, highlights its significance in the development of novel therapeutics for cancer and other proliferative diseases. Further exploration of the structure-activity relationships of compounds derived from this scaffold holds considerable promise for the discovery of next-generation targeted therapies.

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References

- 1. PubChemLite - 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo-1H-indazole-4-carboxylic acid 97 885523-08-0 [sigmaaldrich.com]
- 3. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
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